(5Z)-2-[(2,3-dichlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-2-[(2,3-dichlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(2,3-dichlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzylidene moiety.
Reduction: Reduction reactions could target the double bond in the benzylidene group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound might be investigated for similar properties.
Medicine
In medicinal chemistry, (5Z)-2-[(2,3-dichlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one could be explored as a potential drug candidate, particularly for its possible anti-inflammatory or anticancer effects.
Industry
Industrially, this compound might find applications in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological activity being investigated. Generally, thiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the dichlorophenyl and fluorobenzylidene groups might enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound with a simpler structure.
Benzylidene-thiazoles: Compounds with similar benzylidene substitution.
Dichlorophenyl-thiazoles: Compounds with similar dichlorophenyl substitution.
Uniqueness
What sets (5Z)-2-[(2,3-dichlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one apart is the combination of the dichlorophenyl and fluorobenzylidene groups, which might confer unique chemical and biological properties.
Properties
Molecular Formula |
C16H9Cl2FN2OS |
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Molecular Weight |
367.2 g/mol |
IUPAC Name |
(5Z)-2-(2,3-dichlorophenyl)imino-5-[(3-fluorophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9Cl2FN2OS/c17-11-5-2-6-12(14(11)18)20-16-21-15(22)13(23-16)8-9-3-1-4-10(19)7-9/h1-8H,(H,20,21,22)/b13-8- |
InChI Key |
ROLUQNFLULEGMG-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2 |
Origin of Product |
United States |
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